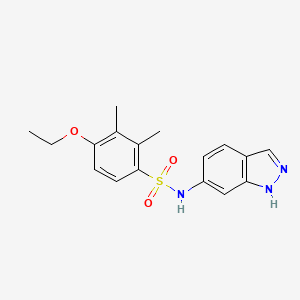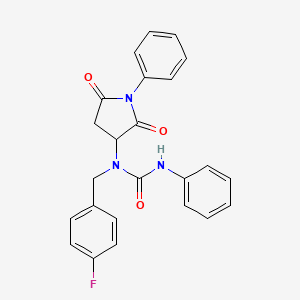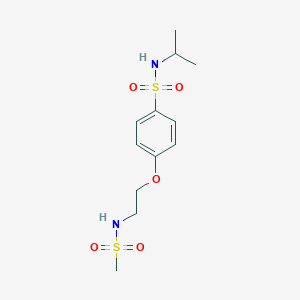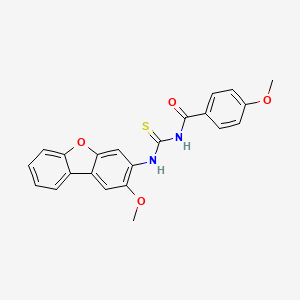
4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indazole ring, a sulfonamide group, and ethoxy and dimethyl substituents, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring is synthesized through cyclization reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride under basic conditions.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the indazole ring may engage in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)benzamide
- 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
Uniqueness
4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various scientific investigations and applications.
Propiedades
Fórmula molecular |
C17H19N3O3S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(1H-indazol-6-yl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-16-7-8-17(12(3)11(16)2)24(21,22)20-14-6-5-13-10-18-19-15(13)9-14/h5-10,20H,4H2,1-3H3,(H,18,19) |
Clave InChI |
UGMCYQHKMKNJPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B14945353.png)
![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-](/img/structure/B14945359.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945373.png)

![Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate](/img/structure/B14945383.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14945397.png)
![1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14945401.png)

